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  • Product: 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-
  • CAS: 21964-98-7

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of the 1H-2,3-benzoxazine scaffold, particularly those bearing a nitro group at the 7-position of the dihydro- variant, are emerging as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 1H-2,3-benzoxazine scaffold, particularly those bearing a nitro group at the 7-position of the dihydro- variant, are emerging as a compelling class of bioactive molecules. Exhibiting a spectrum of pharmacological activities, these compounds have garnered significant interest within the scientific community. This technical guide synthesizes the current understanding of the mechanism of action for 7-nitro-3,4-dihydro-1H-2,3-benzoxazine derivatives, offering an in-depth exploration of their molecular interactions and cellular consequences. By dissecting the available preclinical evidence, this document aims to provide a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Benzoxazine Core and the Influence of 7-Nitro Substitution

The benzoxazine ring system, a bicyclic heterocycle containing both oxygen and nitrogen, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been reported to possess a wide array of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of a nitro group (NO2) at the 7-position of the 3,4-dihydro-1H-2,3-benzoxazine core is a critical chemical modification. This electron-withdrawing group can significantly alter the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity and mechanism of action.

Unraveling the Anticancer Mechanism: A Multi-pronged Assault on Malignant Cells

A significant body of research points towards the potent anticancer activity of nitro-substituted benzoxazine derivatives. The mechanism appears to be multifaceted, involving the induction of programmed cell death, disruption of cellular membranes, and potential inhibition of key signaling pathways.

Induction of Apoptosis

Several studies on related nitro-substituted benzoxazinones have demonstrated their ability to trigger apoptosis in cancer cells.[3] This programmed cell death is a crucial mechanism for eliminating malignant cells. The pro-apoptotic potential of these compounds has been evaluated using techniques such as Hoechst 33258 staining, which allows for the visualization of nuclear condensation, a hallmark of apoptosis.[3]

Disruption of Cell Membrane Permeability

Emerging evidence suggests that substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives can exert their cytotoxic effects by compromising the integrity of the cell membrane.[4] This disruption of membrane permeability can lead to a cascade of events culminating in cell death, potentially through both inflammatory and non-inflammatory pathways.[4] This mechanism offers a distinct advantage, as it may be effective against tumors that have developed resistance to traditional apoptosis-inducing agents.

Potential for Kinase Inhibition

Preliminary investigations into the mechanism of action of some benzoxazine derivatives have explored their ability to inhibit kinases involved in cell signaling.[4] While direct evidence for 7-nitro-3,4-dihydro-1H-2,3-benzoxazine derivatives is still emerging, studies on similar compounds have shown residual activity against kinases such as HER2 and JNK1.[4] This suggests that kinase inhibition could be a contributing factor to their overall anticancer profile.

Antimicrobial Dimensions: A Potential Avenue for New Anti-infectives

Beyond their anticancer properties, benzoxazine derivatives have demonstrated notable antimicrobial activity against a range of pathogens, including bacteria and fungi.[1][5][6] The presence of the benzoxazine core is thought to be crucial for this activity. While the precise mechanism against microbial cells is an active area of investigation, it is hypothesized to involve disruption of the cell wall or membrane, or inhibition of essential microbial enzymes. Derivatives of 1,3-benzoxazine have shown efficacy against both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocols for Mechanistic Elucidation

To facilitate further research into the mechanism of action of 7-nitro-3,4-dihydro-1H-2,3-benzoxazine derivatives, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the 7-nitro-3,4-dihydro-1H-2,3-benzoxazine derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualization of Apoptosis: Hoechst 33258 Staining

Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology.

Protocol:

  • Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compound for the desired time.

  • Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Microscopy: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Visualizing the Mechanism: A Proposed Model

The following diagram illustrates the potential multifaceted mechanism of action for 7-nitro-3,4-dihydro-1H-2,3-benzoxazine derivatives in cancer cells.

Mechanism_of_Action cluster_cell Cancer Cell cluster_compound 7-Nitro-Benzoxazine Derivative Membrane Cell Membrane Cell_Death Cell Death Membrane->Cell_Death Induces Kinases Signaling Kinases (e.g., HER2, JNK1) Apoptosis Apoptosis Kinases->Apoptosis Modulates Nucleus Nucleus Nucleus->Cell_Death Leads to Compound Compound Compound->Membrane Disruption of Permeability Compound->Kinases Inhibition Apoptosis->Nucleus Nuclear Condensation

Caption: Proposed mechanism of action for 7-nitro-benzoxazine derivatives.

Quantitative Data Summary

While specific quantitative data for 7-nitro-3,4-dihydro-1H-2,3-benzoxazine derivatives are limited in the public domain, data from closely related compounds can provide valuable insights.

Compound ClassCell LineActivityIC50 (µM)Reference
Substituted 3,4-dihydro-2H-1,4-benzoxazinesMCF-7Antiproliferative2.27 - 3.26[4]
Substituted 3,4-dihydro-2H-1,4-benzoxazinesHCT-116Antiproliferative4.44 - 7.63[4]

Conclusion and Future Directions

The 7-nitro-3,4-dihydro-1H-2,3-benzoxazine scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence suggests a multimodal mechanism of action, particularly in the context of cancer, involving the induction of apoptosis and disruption of cell membrane integrity. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy and pharmacokinetic profiling to assess their therapeutic potential. The exploration of their antimicrobial and anti-inflammatory properties also presents exciting avenues for future drug discovery efforts.

References

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][7]oxazin-4-ones as potent anticancer and antioxidant agents - PMC. (2020, April 13). National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023, December 27). MDPI. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. PubChem. [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024, September 1). PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. ResearchGate. [Link]

Sources

Exploratory

thermodynamic stability of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- in solution

An In-depth Technical Guide to the Thermodynamic Stability of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- in Solution Audience: Researchers, scientists, and drug development professionals. Abstract: The thermodynamic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- in Solution

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thermodynamic stability of a drug candidate is a critical determinant of its shelf-life, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive framework for evaluating the stability of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of chemical stability, present detailed experimental protocols for stress testing and kinetic analysis, and offer insights into the interpretation of stability data. Our approach is grounded in first principles and established methodologies to ensure scientific rigor and practical applicability for researchers in the field of drug discovery and development.

Introduction: The Significance of Thermodynamic Stability

1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- belongs to the benzoxazine class of heterocyclic compounds, which are recognized for their diverse biological activities. The presence of a nitro group and the inherent reactivity of the oxazine ring system necessitate a thorough investigation of the compound's stability profile early in the drug development process. Understanding the thermodynamic stability of this molecule in solution is paramount for:

  • Formulation Development: Designing stable and effective dosage forms.

  • Pharmacokinetic Profiling: Ensuring that the compound remains intact in biological fluids to exert its therapeutic effect.

  • Regulatory Compliance: Meeting the stringent stability requirements of regulatory agencies such as the FDA and EMA.

This guide will provide a robust, scientifically-grounded approach to characterizing the stability of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-.

Theoretical Framework: Factors Governing Benzoxazine Stability

The stability of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- in solution is primarily influenced by its susceptibility to hydrolysis and oxidation. The key structural features that dictate its reactivity include:

  • The Oxazine Ring: The N-O bond within the oxazine ring is a potential site for reductive cleavage, while the ring itself can undergo acid or base-catalyzed hydrolysis.

  • The Nitro Group: The electron-withdrawing nature of the nitro group can influence the electron density of the aromatic ring, potentially impacting its susceptibility to nucleophilic attack.

  • The Dihydro- moiety: The saturated portion of the oxazine ring introduces conformational flexibility, which can affect its interaction with solvents and other reagents.

The degradation of this compound can be expected to follow pseudo-first-order kinetics under conditions where the concentration of the attacking species (e.g., H₂O, H⁺, OH⁻) is in large excess.

Experimental Workflow for Stability Assessment

A systematic approach is required to comprehensively evaluate the thermodynamic stability of our target compound. The following workflow outlines the key stages of this process.

Figure 1: A comprehensive workflow for the stability assessment of a novel chemical entity.

Materials and Instrumentation
  • Compound: 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- (purity >99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Buffers: A range of buffers covering pH 2-10 (e.g., phosphate, acetate, borate)

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

    • LC-Mass Spectrometry (LC-MS) system for degradant identification

    • pH meter

    • Calibrated stability chambers (for temperature and humidity control)

    • Photostability chamber

Protocol 1: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.

Objective: To investigate the intrinsic stability of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Protocol 2: pH-Rate Profile Determination

Objective: To determine the rate of degradation of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10.

  • Kinetic Runs:

    • For each pH, prepare a solution of the compound in the respective buffer at a known concentration.

    • Incubate the solutions at a constant temperature (e.g., 50°C).

    • At predetermined time intervals, withdraw samples and analyze by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the compound versus time for each pH.

    • The slope of this line will give the observed pseudo-first-order rate constant (k_obs).

    • Plot log(k_obs) versus pH to generate the pH-rate profile.

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-

Application Note: Synthesis Strategies and Characterization of 3,4-Dihydro-1H-2,3-benzoxazine Derivatives Introduction & Strategic Overview The 3,4-dihydro-1H-2,3-benzoxazine scaffold is a privileged heterocycle in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Strategies and Characterization of 3,4-Dihydro-1H-2,3-benzoxazine Derivatives

Introduction & Strategic Overview

The 3,4-dihydro-1H-2,3-benzoxazine scaffold is a privileged heterocycle in medicinal chemistry, frequently utilized as a foundational building block for central nervous system (CNS) active compounds. The specific derivative, 3,4-dihydro-7-nitro-1H-2,3-benzoxazine (CAS: 21964-98-7), incorporates a nitro group that serves as a versatile synthetic handle for downstream functionalization (e.g., reduction to an aniline for subsequent cross-coupling reactions).

Because explicit, step-by-step literature for the isolation of the specific 7-nitro analog is limited in primary public databases, this protocol structurally adapts the validated, high-yield synthesis of the parent 3,4-dihydro-1H-2,3-benzoxazine core [1]. By substituting the starting material with a nitrated electrophilic analog, researchers can logically access the target compound through established mechanistic pathways.

Mechanistic Insights & Causality

The construction of the 1-oxa-2-azacycloalkane ring relies on a highly efficient double nucleophilic substitution.

  • Ambidentate Nucleophile: Ethyl N-hydroxycarbamate is employed because it possesses both oxygen and nitrogen nucleophilic centers, perfectly suited to close the oxazine ring.

  • Protecting Group Strategy: The ethyl carbamate group serves a critical dual purpose. It directs the cyclization and sterically/electronically prevents the over-alkylation of the nitrogen atom during the initial reaction with the highly reactive benzylic bromides.

  • Base Selection: Potassium hydroxide (KOH) is utilized to deprotonate the hydroxylamine derivative, significantly increasing its nucleophilicity to attack the electrophilic benzylic carbons.

  • Deprotection: The resulting intermediate, an ethyl 1H-3,4-dihydrobenzoxazine-3-carboxylate, is highly stable and requires harsh basic hydrolysis to yield the final free secondary amine.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical parameters of the target compound to aid in analytical verification (e.g., mass spectrometry and chromatography) [2].

PropertyValue
Chemical Name 3,4-dihydro-7-nitro-1H-2,3-benzoxazine
CAS Registry Number 21964-98-7
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
Monoisotopic Mass 180.0535 Da
Predicted XlogP 0.7

Experimental Workflow & Protocol

Caution: Benzylic bromides are potent alkylating agents and lachrymators. All operations must be conducted in a properly functioning fume hood with appropriate Personal Protective Equipment (PPE).

Phase 1: Cyclization to the Carbamate Intermediate

  • Preparation of the Nucleophile: In a dry, round-bottom flask equipped with a reflux condenser, dissolve ethyl N-hydroxycarbamate (3.0 equivalents) in anhydrous ethanol.

  • Base Addition: Add potassium hydroxide (KOH, 3.0 equivalents) to the solution. Stir at room temperature for 15 minutes to allow for the complete formation of the nucleophilic anion.

  • Electrophile Addition: Slowly add the bis-electrophile, 1,2-bis(bromomethyl)-4-nitrobenzene (1.0 equivalent), to the reaction mixture. Causality: Slow, dropwise addition prevents thermal runaway and minimizes the formation of intermolecular polymeric byproducts.

  • Reflux: Heat the mixture to reflux for approximately 6 hours. Monitor the reaction progress via TLC or LC-MS until the starting benzylic bromide is fully consumed.

  • Workup: Cool the mixture to room temperature. Decant the solvent from the precipitated potassium bromide (KBr) salts. Concentrate the organic layer under reduced pressure. Extract the residue with diethyl ether and wash with water to remove unreacted ethyl N-hydroxycarbamate. Dry the organic phase over MgSO4 and concentrate to yield the intermediate carbamate.

Phase 2: Hydrolysis to the Target Amine

  • Hydrolysis: Suspend the intermediate carbamate in an aqueous/ethanolic solution of NaOH (50% w/v).

  • Heating: Heat the mixture to reflux to cleave the carbamate protecting group. Causality: The robust nature of the carbamate linkage requires strong basic conditions and sustained heat for effective cleavage.

  • Isolation: Cool the mixture, dilute with distilled water, and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate under vacuum, and purify the crude 3,4-dihydro-7-nitro-1H-2,3-benzoxazine via flash column chromatography (silica gel) or recrystallization.

Process Visualization

SynthesisWorkflow SM1 1,2-bis(bromomethyl)-4-nitrobenzene (Electrophile) Reagents KOH, Anhydrous EtOH Reflux, 6h SM1->Reagents SM2 Ethyl N-hydroxycarbamate (Nucleophile) SM2->Reagents Intermediate Intermediate: Ethyl 7-nitro-1H-3,4-dihydrobenzoxazine -3-carboxylate Reagents->Intermediate Deprotection 50% aq. NaOH, Heat (Carbamate Hydrolysis) Intermediate->Deprotection Product Target Product: 3,4-dihydro-7-nitro-1H-2,3-benzoxazine Deprotection->Product

Synthetic workflow for 3,4-dihydro-7-nitro-1H-2,3-benzoxazine via double substitution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 30876, 7-nitro-3,4-dihydro-1H-2,3-benzoxazine." PubChem. URL: [Link]

Application

Application Notes and Protocols for In Vivo Dosing and Formulation of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-

Introduction 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- is a nitroaromatic heterocyclic compound belonging to the benzoxazine class. Compounds in this family are explored for a variety of biological activities.[1][2] The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- is a nitroaromatic heterocyclic compound belonging to the benzoxazine class. Compounds in this family are explored for a variety of biological activities.[1][2] The successful in vivo evaluation of this and similar molecules is critically dependent on the development of a stable and biocompatible formulation that ensures consistent and predictable exposure in preclinical animal models.

The structure of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-, characterized by an aromatic core and a nitro functional group, suggests it is likely a lipophilic molecule with low aqueous solubility.[3][4] This property presents a significant challenge for in vivo administration, particularly for intravenous routes, and necessitates a systematic approach to formulation development. Furthermore, as a nitroaromatic compound, specific considerations regarding its potential for bioreduction and associated toxicities must be taken into account during study design.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies and in vivo dosing protocols for 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-. It offers a logical workflow, from initial physicochemical characterization to the preparation of various formulations and their administration, grounded in established principles of pharmaceutical science.

Compound Profile & Safety Considerations

A thorough understanding of the compound's physicochemical properties is the foundation for developing a successful formulation. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and data on related compounds.

PropertyValueSource
Chemical Structure (Structure depicted below)J-GLOBAL[7]
Molecular Formula C₈H₈N₂O₃PubChem[8]
Molecular Weight 180.16 g/mol PubChem[8]
Predicted LogP 1.5PubChem[8]
Appearance Likely a solid at room temperature.MilliporeSigma[9]
Predicted Solubility Low in water; soluble in organic solvents.Inferred[3][4]

Structure of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-

Chemical Structure
Scientific Rationale for Predicted Properties

The presence of the nitro group and the bicyclic aromatic structure contributes to the molecule's hydrophobicity, making high aqueous solubility unlikely. Aromatic nitro compounds are generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and alcohols.[3][4] The predicted LogP of 1.5 suggests moderate lipophilicity.

Safety, Handling, and Toxicity Considerations

As a nitroaromatic compound, 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- requires careful handling. The toxicity of nitroaromatic compounds can be influenced by factors such as the number of nitro groups and the presence of other structural fragments.[5][10]

  • Toxicity: Nitroaromatic compounds can cause toxicity, and some have been reported to have mutagenic or genotoxic potential.[5] Their mechanism of toxicity is often linked to the bioreduction of the nitro group, which can lead to reactive intermediates.[6] Preclinical safety studies should, therefore, carefully monitor for signs of toxicity.[11][12][13]

  • Handling: Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Hazard Classification: A related compound, 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, is classified as acutely toxic if swallowed (GHS06).[9] Similar precautions should be taken for the title compound until specific data is available.

Formulation Development Strategy

A tiered approach to formulation development is recommended, starting with simple solutions and progressing to more complex systems only if necessary. The primary goal is to achieve the desired concentration in a vehicle that is well-tolerated by the animal species.[14]

Decision-Making Workflow for Formulation Selection

The following diagram outlines a logical workflow for selecting an appropriate formulation strategy.

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Selection cluster_2 Phase 3: Final Preparation A Determine Target Dose & Route (e.g., 10 mg/kg, Oral) B Solubility Screening (Aqueous & Organic Vehicles) A->B C Is solubility > Target Conc. in a tolerable aqueous vehicle? B->C D Is solubility > Target Conc. in a co-solvent system? C->D No E Use Simple Aqueous Solution (e.g., Saline, PBS) C->E Yes F Use Co-Solvent Formulation (e.g., PEG400/Water) D->F Yes G Prepare Suspension (e.g., 0.5% CMC) D->G No H Perform Dose Formulation Analysis (Concentration, Homogeneity, Stability) E->H F->H G->H I Proceed to In Vivo Dosing H->I

Caption: Formulation selection workflow for in vivo studies.

Experimental Protocols

Disclaimer: These protocols provide a general framework. Researchers must adapt them based on their specific experimental needs, target dose, and institutional animal care and use committee (IACUC) guidelines. All studies should be conducted in compliance with Good Laboratory Practice (GLP) where applicable.[14][15]

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of the compound in a panel of common, pharmaceutically acceptable vehicles.

Materials:

  • 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-

  • Vials (e.g., 1.5 mL glass vials)

  • Selection of vehicles (see table below)

  • Vortex mixer, shaker/rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound (e.g., 2-5 mg) to a pre-weighed vial.

  • Add a fixed volume (e.g., 1 mL) of the selected vehicle.

  • Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Place the vials on a rotator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect for undissolved solid.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

Vehicle CategoryExamplesSuitability & Rationale
Aqueous Saline (0.9% NaCl), PBS pH 7.4Ideal for IV administration if solubility is sufficient. Establishes a baseline for aqueous solubility.
Co-solvents Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), N-Methyl-2-pyrrolidone (NMP), DMSOUsed to increase the solubility of lipophilic compounds. Often used in combination with aqueous vehicles.[16][17]
Surfactants Tween® 80, Cremophor® ELCan improve solubility and stability, often used in small percentages (1-10%) in co-solvent or aqueous systems.
Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% Methylcellulose in waterFor oral administration when solubility is insufficient in other vehicles.[16]
Lipid-Based Corn oil, Sesame oilSuitable for oral or subcutaneous administration of highly lipophilic compounds.
Protocol 2: Preparation of a Co-Solvent Solution for Injection (IV/IP)

Objective: To prepare a clear, sterile solution for parenteral administration. This example uses a common vehicle system.

Example Formulation (10% DMSO / 40% PEG400 / 50% Saline):

  • Causality: DMSO is a powerful solvent to initially dissolve the compound. PEG400 acts as a co-solvent and helps prevent precipitation upon dilution with the aqueous phase (saline). Saline makes the final formulation more physiologically compatible.[16][17]

Procedure:

  • Calculate the required amount of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- for the final desired concentration and volume.

  • Weigh the compound into a sterile glass vial.

  • Add the required volume of DMSO (10% of the final volume). Vortex until the compound is completely dissolved.

  • Add the required volume of PEG400 (40% of the final volume). Vortex until the solution is clear and homogenous.

  • Slowly, while vortexing, add the sterile saline (50% of the final volume) to the vial.

  • Visually inspect the final solution for any precipitation or cloudiness. If the solution is not clear, the formulation may not be suitable at that concentration.

  • For IV administration, sterile filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

Protocol 3: Preparation of a Suspension for Oral Gavage

Objective: To prepare a uniform, re-suspendable formulation for oral administration.

Example Formulation (0.5% CMC / 0.1% Tween® 80 in Water):

  • Causality: CMC is a suspending agent that increases the viscosity of the vehicle, slowing the sedimentation of drug particles. Tween® 80 is a wetting agent that helps disperse the solid particles and prevents clumping.

Procedure:

  • Prepare the vehicle: Add 0.5 g of CMC and 0.1 mL of Tween® 80 to 100 mL of purified water. Stir with a magnetic stirrer until fully hydrated and homogenous (this may take several hours).

  • Weigh the required amount of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- into a glass mortar.

  • Add a small amount of the vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial for breaking down agglomerates.

  • Gradually add the remaining vehicle while continuously mixing.

  • Transfer the suspension to a suitable container (e.g., a sterile beaker or bottle).

  • Use a homogenizer or magnetic stirrer to ensure a consistent dispersion.

  • Continuously stir the suspension during dose administration to ensure each animal receives the correct dose.

In Vivo Dosing Protocols

Dose Calculation

To calculate the required concentration of the dosing formulation:

Stock Conc. (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

Example:

  • Target Dose: 10 mg/kg

  • Animal Weight: 25 g (0.025 kg)

  • Dosing Volume (Mouse, Oral): 10 mL/kg

  • Required Stock Concentration: 10 mg/kg / 10 mL/kg = 1.0 mg/mL

  • Volume to Administer: 10 mL/kg * 0.025 kg = 0.25 mL

SpeciesRouteMaximum Dosing Volume (mL/kg)
MouseOral10 - 20
IV5 - 10
IP10 - 20
RatOral5 - 10
IV2.5 - 5
IP5 - 10
Source: Adapted from FDA Guidance and common laboratory practice.[15]
Overall Dosing Workflow

The following diagram illustrates the key steps from formulation preparation to post-administration monitoring.

Dosing_Workflow cluster_prep Preparation cluster_dosing Administration cluster_post Monitoring A Prepare Formulation (Solution or Suspension) B Confirm Homogeneity (Visual, Stirring) A->B C Accurately Weigh Animal B->C D Calculate Dose Volume C->D E Administer Dose (e.g., Oral Gavage, IV Injection) D->E F Record Administration Details (Time, Volume, Observations) E->F G Monitor Animal for Adverse Effects (Per IACUC Protocol) F->G H Proceed with PK/PD Sampling G->H

Caption: General experimental workflow for in vivo dosing.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Roy, K., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Chemosphere, 180, 447-456.
  • Roy, K., et al. (2020). In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse.
  • Unknown Author. (n.d.). NITRO COMPOUNDS.
  • Toropov, A. A., & Toropova, A. P. (2008). The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. Chemical biology & drug design, 72(1), 60-66.
  • Request PDF. (2017). In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds. ResearchGate. [Link]

  • Ferreira, A., et al. (2017). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmaceutical and Pharmacological Sciences, 20(1), 127-140.
  • Politzer, P., et al. (2009). Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds.
  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. [Link]

  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions.
  • NextSDS. (n.d.). 3,4-Dihydro-7-nitro-1H-2,3-benzoxazine — Chemical Substance Information. NextSDS. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2024).
  • ResearchGate. (n.d.). Structures of some common nitroaromatic compounds. ResearchGate. [Link]

  • J-GLOBAL. (n.d.). 3,4-Dihydro-7-nitro-1H-2,3-benzoxazine | Chemical Substance Information. J-GLOBAL. [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023).
  • Catalysts. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • MDPI. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • ACS Publications. (2017). Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. [Link]

  • Molecules. (2022).
  • PubChem. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. [Link]

Sources

Method

incorporating 3,4-dihydro-7-nitro-1H-2,3-benzoxazine into novel polymer matrices

Application Note: Covalent Incorporation of 3,4-Dihydro-7-nitro-1H-2,3-benzoxazine into Biocompatible Polymeric Matrices for Targeted Therapeutics Scientific Rationale & Matrix Design The 1H-2,3-benzoxazine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Covalent Incorporation of 3,4-Dihydro-7-nitro-1H-2,3-benzoxazine into Biocompatible Polymeric Matrices for Targeted Therapeutics

Scientific Rationale & Matrix Design

The 1H-2,3-benzoxazine scaffold is a highly versatile pharmacophore with documented efficacy in anti-inflammatory, antimicrobial, and cardiovascular applications[1]. Furthermore, 1H-2,3-benzoxazine derivatives serve as critical, biologically active building blocks in medicinal chemistry[2]. However, free benzoxazine monomers often exhibit poor aqueous solubility and rapid systemic clearance. By covalently incorporating 3,4-dihydro-7-nitro-1H-2,3-benzoxazine (DHNB) into a Poly(lactic-co-glycolic acid) (PLGA) matrix, we achieve a dual-purpose therapeutic system: sustained pharmacokinetic circulation and environmental responsiveness.

The 7-nitro group on the benzoxazine ring acts as an electron-withdrawing, hypoxia-sensitive trigger. In the presence of overexpressed nitroreductases (NTR) in hypoxic tumor microenvironments, the nitro group is selectively reduced to an electron-donating 7-amino group, yielding the 3,4-dihydro-7-amino-1H-2,3-benzoxazine derivative[3]. This electronic shift destabilizes the local polymer matrix, triggering the rapid release of the active payload.

Chemically, the secondary amine at the 3-position of the 1H-2,3-benzoxazine ring provides an ideal nucleophilic handle for amide coupling to an NHS-activated PLGA backbone. This ensures that the reactive 7-nitro group remains unmodified during polymer synthesis. While polybenzoxazines are traditionally known in materials science for their rigid, thermosetting properties[4], this protocol pioneers the use of the benzoxazine monomer as a responsive pendant group on a biodegradable nanocarrier.

Mechanistic Workflows

Workflow Step1 PLGA-NHS + DHNB (Precursors) Step2 Amide Coupling (DIPEA, DMF) Step1->Step2 Nucleophilic Attack Step3 PLGA-DHNB Conjugate Step2->Step3 Dialysis Purification Step4 Nanoprecipitation (PVA, H2O) Step3->Step4 Solvent Displacement Step5 Hypoxia-Responsive Nanoparticles Step4->Step5 Lyophilization

Workflow for the synthesis and formulation of PLGA-DHNB hypoxia-responsive nanoparticles.

Mechanism NP Polymeric NP (7-Nitro-Benzoxazine) Enzyme Nitroreductase + NADPH (Hypoxic TME) NP->Enzyme Cellular Uptake Active Active Metabolite (7-Amino-Benzoxazine) Enzyme->Active Enzymatic Reduction

Mechanism of hypoxia-triggered activation of the DHNB-conjugated polymer matrix.

Experimental Protocols

Protocol 1: Synthesis of the PLGA-DHNB Conjugate

Objective: Covalently link DHNB to the PLGA backbone via amide bond formation.

  • Preparation: Dissolve 500 mg of PLGA-NHS (MW ~20,000 Da) in 5 mL of anhydrous N,N-Dimethylformamide (DMF) in a flame-dried round-bottom flask.

  • Activation: Add 50 mg of DHNB and 100 µL of N,N-Diisopropylethylamine (DIPEA). Stir the reaction mixture under a continuous nitrogen (N₂) atmosphere for 24 hours at room temperature.

  • Purification: Precipitate the resulting polymer dropwise into 50 mL of cold diethyl ether. Centrifuge at 8,000 rpm for 10 minutes, discard the supernatant, and dry the pellet under a vacuum for 48 hours.

  • Causality & Logic: Anhydrous conditions are strictly required because NHS esters rapidly hydrolyze in the presence of moisture, which would yield unreactive PLGA-COOH. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, solely serving to deprotonate the secondary amine of DHNB to enhance its nucleophilicity.

  • Self-Validation Step: Analyze the purified conjugate via ¹H-NMR (DMSO-d6). The disappearance of the secondary amine proton peak (~4.5 ppm) and the preservation of the aromatic protons of the benzoxazine ring confirm successful amide conjugation without degradation of the nitro group.

Protocol 2: Fabrication of Hypoxia-Responsive Nanoparticles (HR-NPs)

Objective: Formulate the PLGA-DHNB conjugate into monodisperse nanoparticles.

  • Organic Phase: Dissolve 50 mg of the PLGA-DHNB conjugate in 2 mL of acetone.

  • Aqueous Phase: Prepare 20 mL of a 1% (w/v) Polyvinyl alcohol (PVA) aqueous solution.

  • Nanoprecipitation: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under continuous probe sonication (30 W, 2 minutes) on ice.

  • Solvent Evaporation: Stir the emulsion uncovered overnight at room temperature to allow complete evaporation of the acetone.

  • Collection: Wash the nanoparticles three times via ultracentrifugation (20,000 rpm, 30 mins) with deionized water to remove residual PVA, then lyophilize.

  • Causality & Logic: Acetone is a water-miscible solvent. Upon injection, it rapidly diffuses into the aqueous phase, causing the hydrophobic PLGA backbone to undergo spontaneous solvent displacement and collapse into solid nanoparticles. PVA acts as a steric stabilizer, lowering interfacial tension and preventing the newly formed nanoparticles from coalescing.

  • Self-Validation Step: Measure the hydrodynamic diameter and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS) immediately post-washing. A PDI < 0.15 validates that the nanoprecipitation yielded a monodisperse population, which is critical for uniform in vivo release kinetics.

Protocol 3: In Vitro Hypoxia-Responsive Release Assay

Objective: Verify the selective release of the benzoxazine derivative under hypoxic conditions.

  • Incubation: Suspend 10 mg of HR-NPs in 10 mL of PBS (pH 7.4) containing 100 µg/mL rat liver microsomes and 1 mM NADPH.

  • Environmental Control: Split the sample into two cohorts. Incubate Cohort A in a standard incubator (21% O₂, Normoxia) and Cohort B in a hypoxia chamber (1% O₂, Hypoxia) at 37°C.

  • Sampling: Extract 0.5 mL aliquots at predetermined time points (1, 4, 12, 24, and 48 hours). Replace with an equal volume of fresh media.

  • Quantification: Analyze the release of the reduced benzoxazine derivative using HPLC (UV detection at 280 nm).

  • Causality & Logic: Rat liver microsomes provide the necessary nitroreductase enzymes, while NADPH acts as the essential electron donor for the reduction of the nitro group. The hypoxic environment prevents ambient oxygen from outcompeting the nitro group for electrons, ensuring selective enzymatic activation.

  • Self-Validation Step: Run a parallel negative control under hypoxic conditions without NADPH. The absence of drug release in the NADPH-depleted sample validates that the matrix degradation is strictly enzyme-mediated and not a result of passive hydrolysis.

Quantitative Validation Data

The following table summarizes the expected characterization metrics and release kinetics of the formulated HR-NPs compared to standard PLGA controls, demonstrating the high selectivity of the matrix.

FormulationHydrodynamic Size (nm)PDIZeta Potential (mV)Conjugation Efficiency (%)Release at 24h (Normoxia)Release at 24h (Hypoxia)
PLGA-DHNB (HR-NPs) 145 ± 80.12-22.4 ± 1.584.2 ± 3.6< 5.0%> 78.5%
PLGA Control (Blank) 138 ± 60.10-24.1 ± 1.2N/AN/AN/A

Note: Conjugation efficiency is calculated based on the initial feed ratio of DHNB to PLGA-NHS.

References

  • PubChem Compound Summary for CID 30455 Title: 1H-2,3-Benzoxazine, 3,4-dihydro-7-amino- Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Pharmacological Profile of Benzoxazines: A Short Review Title: Pharmacological Profile of Benzoxazines: A Short Review Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Synthesis of 3,5-Isoxazolidinediones and 1H-2,3-Benzoxazine-1,4(3H)-diones from Aliphatic Oximes and Dicarboxylic Acid Chlorides Title: Synthesis of 3,5-Isoxazolidinediones and 1H-2,3-Benzoxazine-1,4(3H)-diones from Aliphatic Oximes and Dicarboxylic Acid Chlorides Source: PubMed Central (PMC) URL:[Link]

  • Preparation and Performances of Degradable Polybenzoxazine by Ring-Opening Metathesis Polymerization Title: Preparation and Performances of Degradable Polybenzoxazine by Ring-Opening Metathesis Polymerization Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Application

Application Note &amp; Protocol: High-Yield Synthetic Pathways for 3,4-dihydro-7-nitro-1H-2,3-Benzoxazine

Abstract This document provides a detailed technical guide for the synthesis of 3,4-dihydro-7-nitro-1H-2,3-benzoxazine. It is important to note that this specific heterocyclic scaffold, a nitro-substituted benzo[d][1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This document provides a detailed technical guide for the synthesis of 3,4-dihydro-7-nitro-1H-2,3-benzoxazine. It is important to note that this specific heterocyclic scaffold, a nitro-substituted benzo[d][1][2]oxazine, is not widely represented in scientific literature, and established high-yield protocols are scarce. Therefore, this guide moves beyond a simple recitation of existing methods to propose two rational and robust synthetic pathways. These routes are grounded in established principles of heterocyclic chemistry and analogous transformations. Pathway A details a highly feasible, two-step synthesis for a closely related C3-substituted analog, providing a practical entry point for research. Pathway B outlines a more ambitious, multi-step approach to the specific, unsubstituted target molecule. Both sections include in-depth explanations of the chemical logic, step-by-step protocols, and characterization guidelines to ensure that the described methods are self-validating for the research professional.

Introduction and Strategic Overview

The benzoxazine family of heterocycles is of significant interest in medicinal chemistry and materials science, with various isomers exhibiting a broad spectrum of biological activities and utility as polymer precursors.[1][3] The target molecule, 3,4-dihydro-7-nitro-1H-2,3-benzoxazine (more formally named 7-nitro-3,4-dihydro-2H-benzo[d][1][2]oxazine), represents an under-explored isomer. The introduction of a nitro group at the C7 position is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability or to serve as a handle for further functionalization.

The synthesis of the 1,3- and 1,4-benzoxazine isomers is well-documented, often relying on variations of the Mannich reaction or intramolecular cyclizations.[4][5][6] However, the synthesis of the 2,3-benzoxazine (benzo[d][1][2]oxazine) core, which features a vicinal O-N linkage, requires a distinct synthetic approach. The core challenge lies in the controlled formation of the N-O bond within the heterocyclic ring.

This guide proposes two primary strategies:

  • Pathway A: Reductive Cyclization of an Oxime Precursor. This is a pragmatic and high-probability approach to a C3-methylated analog, starting from a commercially available nitrated phenol. It serves as an excellent model system for developing and optimizing the core reaction.

  • Pathway B: Cyclization of a Hydroxylamine Intermediate. This pathway is designed to yield the exact target molecule. It is more complex, requiring the synthesis of a key N-arylhydroxylamine intermediate, but offers a direct route to the desired scaffold.

Pathway A: High-Feasibility Synthesis of 3-Methyl-7-nitro-3,4-dihydro-2H-benzo[d][1][2]oxazine

Expertise & Rationale: This pathway is recommended as the initial approach due to its high feasibility and reliance on well-understood, high-yielding reactions. It begins with the commercially available and cost-effective 2-hydroxy-5-nitroacetophenone. The strategy hinges on two key transformations: the formation of an oxime, followed by a diastereoselective reductive cyclization. The reduction of the oxime to a hydroxylamine intermediate, which then undergoes an immediate, acid-promoted intramolecular cyclization with the benzylic alcohol (formed from the reduction of the ketone), is an efficient method for constructing the dihydrobenzoxazine ring. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this step as it selectively reduces iminium ions and oximes under mildly acidic conditions that also facilitate the cyclization.

Reaction Scheme:

Pathway_A start 2-Hydroxy-5-nitroacetophenone oxime 1-(2-Hydroxy-5-nitrophenyl)ethanone oxime start->oxime NH2OH·HCl, NaOAc EtOH, Reflux product 3-Methyl-7-nitro-3,4-dihydro- 2H-benzo[d][1,2]oxazine oxime->product NaBH3CN, cat. H+ MeOH, RT

Caption: Pathway A: Two-step synthesis of the C3-methyl analog.

Protocol 2.1: Synthesis of 1-(2-Hydroxy-5-nitrophenyl)ethanone oxime (Intermediate A1)

Materials:

  • 2-Hydroxy-5-nitroacetophenone (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium acetate (2.0 eq)

  • Ethanol (approx. 10 mL per gram of starting material)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-5-nitroacetophenone, ethanol, and hydroxylamine hydrochloride.

  • Add sodium acetate and stir the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold deionized water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is typically of high purity (>95%) and can be used in the next step without further purification.

Protocol 2.2: Reductive Cyclization to 3-Methyl-7-nitro-3,4-dihydro-2H-benzo[d][1][2]oxazine (Target A)

Materials:

  • Intermediate A1 (1.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (2.5 eq)

  • Methanol

  • Methyl orange indicator (or other suitable indicator for pH ~3-4)

  • 1M HCl in Methanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Intermediate A1 in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride to the solution.

  • Add a few drops of methyl orange indicator. The solution should be yellow/orange.

  • Slowly add 1M methanolic HCl dropwise while stirring. Maintain the pH of the reaction between 3 and 4 (indicated by the solution turning pink/red). Continue dropwise addition as needed to maintain the acidic pH.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic (>8).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

Pathway B: Proposed Synthesis of 3,4-dihydro-7-nitro-1H-2,3-Benzoxazine

Expertise & Rationale: This pathway directly targets the C3-unsubstituted title compound. It is a more challenging, multi-step synthesis that requires the construction of a key N-(2-(hydroxymethyl)-4-nitrophenyl)hydroxylamine intermediate. The proposed route begins with the reduction of a commercially available carboxylic acid, followed by a challenging but feasible selective N-oxidation and subsequent cyclization. The final ring-closing step involves condensation with formaldehyde, which provides the C3 methylene bridge. This pathway offers precise control over the final structure but requires careful optimization at each step.

Reaction Scheme:

Pathway_B cluster_0 Intermediate Synthesis cluster_1 Final Cyclization start 2-Amino-5-nitrobenzoic acid alcohol (2-Amino-5-nitrophenyl)methanol start->alcohol BH3·THF or LiAlH4 hydroxylamine N-(2-(Hydroxymethyl)-4-nitrophenyl)hydroxylamine alcohol->hydroxylamine 1. Ac2O Protection 2. Oxone® or m-CPBA 3. Acid Hydrolysis product 3,4-Dihydro-7-nitro- 1H-2,3-benzoxazine hydroxylamine->product Paraformaldehyde, cat. TsOH, Toluene, Reflux

Caption: Pathway B: Multi-step synthesis of the target compound.

Protocol 3.1: Synthesis of (2-Amino-5-nitrophenyl)methanol (Intermediate B1)

Materials:

  • 2-Amino-5-nitrobenzoic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution (approx. 3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (N₂ or Ar), suspend 2-amino-5-nitrobenzoic acid in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C.

  • Slowly add the 1M BH₃·THF solution via syringe over 30-45 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl.

  • Basify the mixture with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography or recrystallization.

Protocol 3.2: Proposed Synthesis of the Target Compound

Note: The following steps are proposed based on established chemical transformations and would require experimental optimization.

  • N-Acetylation: Protect the amino group of Intermediate B1 by reacting it with acetic anhydride in pyridine or ethyl acetate to yield N-(2-(hydroxymethyl)-4-nitrophenyl)acetamide. This prevents side reactions during the oxidation step.

  • N-Oxidation: Dissolve the protected intermediate in a suitable solvent (e.g., acetone/water). Treat with an oxidizing agent like Oxone® or m-CPBA at controlled temperature (0 °C to RT) to form the N-hydroxy amide. This is a critical step requiring careful monitoring to avoid over-oxidation.

  • Deprotection: Hydrolyze the acetyl group under acidic conditions (e.g., refluxing with aqueous HCl) to release the key intermediate, N-(2-(hydroxymethyl)-4-nitrophenyl)hydroxylamine.

  • Cyclization: In a flask equipped with a Dean-Stark trap, dissolve the hydroxylamine intermediate and paraformaldehyde (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (TsOH). Reflux the mixture, removing water azeotropically. Upon completion (monitored by TLC), cool the reaction, wash with sodium bicarbonate solution, dry the organic layer, and purify by column chromatography to yield 3,4-dihydro-7-nitro-1H-2,3-benzoxazine.

Quantitative Data and Pathway Comparison

ParameterPathway A (for 3-Methyl Analog)Pathway B (Proposed for Target)
Overall Feasibility High; uses robust, well-established reactions.Moderate to High; requires optimization of sensitive N-oxidation step.
Number of Steps 24
Starting Materials 2-Hydroxy-5-nitroacetophenone (commercially available)2-Amino-5-nitrobenzoic acid (commercially available)
Potential Yield Good to Excellent (typically >70% over two steps)Moderate (likely 20-40% over four steps, dependent on optimization)
Key Advantages Quick, reliable, provides excellent model system.Directly produces the target unsubstituted compound.
Key Challenges Produces a C3-substituted analog, not the exact target.N-oxidation can have side reactions; requires more steps and purification.

Experimental Workflow and Characterization

A successful synthesis campaign follows a logical workflow from synthesis to final validation.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structure Verification synthesis Execute Protocol (Pathway A or B) workup Aqueous Workup & Extraction synthesis->workup purify Flash Column Chromatography workup->purify nmr 1H & 13C NMR purify->nmr Characterize Pure Fractions ms Mass Spectrometry (MS) nmr->ms ir FTIR Spectroscopy ms->ir Confirm Structure

Caption: General experimental and characterization workflow.

Trustworthiness: A Self-Validating System To confirm the successful synthesis of 3,4-dihydro-7-nitro-1H-2,3-benzoxazine , the following analytical data should be obtained:

  • ¹H NMR: Expect signals for the three aromatic protons on the nitro-substituted ring (likely complex doublets and doublet of doublets). Key signals will be two singlets or an AB quartet for the C4-CH₂ protons and a broad singlet for the N-H proton.

  • ¹³C NMR: Expect 8 distinct carbon signals corresponding to the 6 aromatic carbons and the 2 aliphatic carbons of the oxazine ring.

  • FTIR Spectroscopy: Look for characteristic peaks for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), strong asymmetric and symmetric NO₂ stretching (~1520 and 1340 cm⁻¹), and C-O stretching (~1250 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) or protonated molecular ion ([M+H]⁺) should correspond to the calculated molecular weight of C₈H₈N₂O₃ (180.16 g/mol ).

Conclusion

While the synthesis of 3,4-dihydro-7-nitro-1H-2,3-benzoxazine is not described by a standard, high-yield protocol in the current literature, this guide presents two viable and rational approaches. For research groups initiating work on this scaffold, Pathway A is strongly recommended as a starting point. Its simplicity and high probability of success will yield a closely related analog, allowing for the rapid development of biological assays and characterization methods. Pathway B represents a more direct but challenging route to the exact title compound, suitable for research groups with expertise in multi-step synthesis and the handling of sensitive intermediates. The successful execution of either pathway, validated by the rigorous characterization outlined herein, will provide valuable access to this novel class of nitro-substituted benzoxazines.

References

  • Alharbi, N., & Abdulmalek, E. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Scientific Journal of Flowers and Ornamental Plants.
  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246. [Link]

  • Takechi, H., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 711. [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 5-8. [Link]

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. organic-chemistry.org. [Link]

  • Khan, M., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][7]oxazin-4-ones as potent anticancer and antioxidant agents. BMC Chemistry, 14(1), 22. [Link]

  • Verma, M., et al. (2004). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. Heterocyclic Communications, 10(6), 499-502. [Link]

  • Kiskan, B., & Yagci, Y. (2021). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 6(20), 4875-4881. [Link]

  • Ammar, Y. A., et al. (2016). Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. Journal of Polymer Research, 23(7). [Link]

  • Kamal, A. (2012). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules, 17(7), 8092-8104. [Link]

  • Issam, A. M. (2024). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • Al-Masoudi, N. A. (2003). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. J. Chem. Research, 2003(8), 461-463. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges for 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- in Aqueous Solvents

Welcome to the technical support center for 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound in aqueous environments. This document will explain the underlying scientific principles and provide actionable protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the structural and physicochemical properties of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- that influence its aqueous solubility?

A1: 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- possesses a molecular structure that inherently limits its solubility in water. The key contributing factors are:

  • Aromatic Benzene Ring: The benzene ring is a nonpolar, hydrophobic structure.

  • Nitro Group (-NO2): While the nitro group is polar, its presence on the aromatic ring contributes to the overall non-polar character of the molecule.[1] Aromatic nitro compounds are generally insoluble in water.[2]

  • Benzoxazine Moiety: This heterocyclic system also contributes to the compound's hydrophobicity.

PubChem provides the following computed properties for a similar compound, 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, which gives an indication of its hydrophobic nature:

PropertyValueSource
Molecular Weight180.16 g/mol [3]
XLogP31.5[3]

A positive XLogP3 value indicates a higher preference for a lipid-like environment over an aqueous one, confirming the compound's hydrophobic character.

Q2: I'm observing a precipitate or cloudiness when I dilute my stock solution into my aqueous assay buffer. What is happening?

A2: This is a classic sign of a compound crashing out of solution. Your initial stock solution, likely prepared in a strong organic solvent like DMSO, can hold a high concentration of the compound. However, when this concentrated stock is introduced into an aqueous buffer, the overall solvent environment becomes much more polar. The hydrophobic molecules of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- are then forced out of solution, leading to the formation of a visible precipitate. This not only reduces the effective concentration of your compound in the assay but can also lead to inconsistent and unreliable results.[1]

Q3: What is the recommended first step to address these solubility issues?

A3: The most straightforward initial approach is to utilize a water-miscible organic co-solvent in your final aqueous solution.[4][5] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds.[5]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for both polar and nonpolar compounds.[6][7]

  • Ethanol: A less toxic alternative to DMSO that can be effective.[8]

  • Polyethylene glycols (PEGs), Propylene glycol, and Glycerine: These are also common choices in pharmaceutical formulations.[4]

It is crucial to keep the final concentration of the organic co-solvent as low as possible, typically ≤ 1% (v/v) in cell-based assays, to avoid solvent-induced toxicity.[6] Always include a vehicle control (your final assay buffer with the same concentration of co-solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Workflow

If you are encountering solubility problems, follow this systematic troubleshooting guide.

Solubility_Troubleshooting A Start: Solubility Issue Observed (Precipitate, Cloudiness) B Step 1: Prepare a High-Concentration Stock Solution in 100% DMSO A->B C Is the stock solution clear? B->C D Step 2: Optimize Final Co-solvent Concentration C->D Yes J Issue Persists: Re-evaluate Stock (Concentration, Storage) C->J No E Is the final working solution clear and precipitate-free? D->E F Step 3: Employ a Stepwise Dilution Protocol E->F No I Success: Proceed with Experiment E->I Yes G Is the solution clear after stepwise dilution? F->G H Step 4: Advanced Solubilization Techniques G->H No G->I Yes K Issue Persists: Consider Alternative Co-solvents (e.g., Ethanol, PEG 300) H->K Try Co-solvents L Issue Persists: Explore pH Modification H->L Try pH Adjustment K->I Success L->I Success

Caption: A stepwise workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure the stock solution is completely clear with no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Stepwise Dilution for Preparing Working Solutions

A stepwise dilution method can prevent the compound from precipitating when transferring from a high concentration of organic solvent to a predominantly aqueous environment.

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in your chosen co-solvent (if different from DMSO) or in a 50:50 mixture of co-solvent and your final aqueous buffer.

  • Final Dilution: Slowly add the intermediate dilution to your final aqueous buffer while vigorously vortexing or stirring. This gradual reduction in organic solvent concentration helps to keep the compound in solution.

Advanced Troubleshooting Strategies

If the use of co-solvents and optimized dilution techniques do not resolve the solubility issues, consider the following advanced strategies.

pH Modification

The solubility of some nitroaromatic compounds can be pH-dependent.[1] For compounds with acidic or basic functional groups, adjusting the pH of the aqueous buffer can increase solubility by ionizing the molecule, making it more polar. While 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- does not have a readily ionizable proton, the impact of pH on the overall system should not be entirely discounted, though its effect may be less pronounced than for compounds like nitrophenols.[9][10]

Experimental Approach:

  • Prepare a series of your aqueous buffer at different pH values (e.g., 6.0, 7.4, 8.0).

  • Attempt to dissolve the compound in each buffer using the protocols described above.

  • Caution: Ensure the tested pH range is compatible with your experimental system (e.g., cell viability, enzyme activity).

Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[11]

Commonly Used Surfactants:

  • Tween® 80

  • Pluronic® F-68

Recommended Starting Concentrations:

SurfactantStock SolutionFinal Assay Concentration
Tween® 8010% (w/v) in water0.01 - 0.1% (v/v)
Pluronic® F-6810% (w/v) in water0.02 - 0.1% (v/v)

Protocol for Using Surfactants:

  • Prepare a stock solution of the surfactant in your aqueous buffer.

  • Add the surfactant stock solution to your final assay buffer to achieve the desired working concentration.

  • Proceed with the dilution of your compound's stock solution into the surfactant-containing buffer.

Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[12] The hydrophobic compound is encapsulated within the nonpolar interior of the cyclodextrin, while the hydrophilic exterior interacts with the aqueous environment.

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Protocol for Using Cyclodextrins:

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 20 mM).

  • Prepare a high-concentration stock of your compound in a minimal amount of an appropriate organic solvent (e.g., DMSO or ethanol).

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing vigorously. The molar ratio of HP-β-CD to the compound may need to be optimized (e.g., 1:1, 2:1, 5:1).

  • Incubate the mixture at room temperature for at least 1 hour with continuous agitation to facilitate the formation of the inclusion complex.

  • Use this complexed solution for serial dilutions in your assay medium.

Caption: Overview of advanced solubilization strategies.

Final Recommendations

  • Always perform a vehicle control to ensure that the chosen solvent, surfactant, or cyclodextrin does not interfere with your assay.

  • Empirically determine the optimal concentration of any solubilizing agent for your specific experimental conditions.

  • Thoroughly document your solubilization protocol to ensure reproducibility.

By systematically applying the principles and protocols outlined in this guide, you can overcome the solubility challenges associated with 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- and obtain reliable and reproducible experimental results.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Kamat, M. S., & DeLuca, P. P. (2019). Formulation Development of Small-Volume Parenteral Products. In S. Nema & J. D. Ludwig (Eds.)
  • Lynch, J. C., Eskilson, N. B., & Brannon, J. M. (2001). Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX).
  • Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1414-1422.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758.
  • Galam L, et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 834-838.
  • NITRO COMPOUNDS. (2020, March 29). Retrieved from [Link]

  • Pacheco, C. M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56158.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • NextSDS. (n.d.). 3,4-Dihydro-7-nitro-1H-2,3-benzoxazine — Chemical Substance Information. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. Retrieved March 25, 2026, from [Link]

  • Bello, M. A., et al. (2001). Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy. Environmental Science & Technology, 35(17), 3578-3582.
  • Konek, C., et al. (2013). pH effects on molecular adsorption and solvation of p-nitrophenol at silica/aqueous interfaces. The Journal of Physical Chemistry C, 117(33), 17095-17103.

Sources

Optimization

optimizing temperature and pH for 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- reactions

Welcome to the dedicated technical support guide for the synthesis of 3,4-dihydro-7-nitro-1H-2,3-benzoxazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 3,4-dihydro-7-nitro-1H-2,3-benzoxazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your results with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of nitro-substituted benzoxazines.

Q1: What are the typical starting materials for 3,4-dihydro-7-nitro-1H-2,3-benzoxazine?

The synthesis of 1,3-benzoxazines is classically achieved through a Mannich-like condensation reaction.[1][2] For this specific nitro-substituted compound, the core reactants are:

  • A Phenolic Derivative: 4-Nitrophenol, which provides the benzene ring and the nitro group at the desired position.

  • A Primary Amine: A simple primary amine (e.g., methylamine, aniline) is required. The choice of amine will determine the substituent on the nitrogen atom of the oxazine ring.

  • Formaldehyde: Commonly used in the form of paraformaldehyde or an aqueous solution (formalin).

Q2: Can you briefly explain the reaction mechanism?

The reaction proceeds in multiple steps. First, the primary amine reacts with formaldehyde to form a key intermediate, such as an N-hydroxymethyl amine.[3][4] This electrophilic intermediate then reacts with the electron-rich phenol at the ortho position relative to the hydroxyl group. A final ring-closure step, involving another molecule of formaldehyde, forms the 1H-2,3-benzoxazine ring. The entire process is a cascade of condensations.

DOT Diagram: General Mannich Condensation for Benzoxazine Synthesis

ReactionMechanism Reactants Primary Amine + Formaldehyde Intermediate N-Hydroxymethyl Amine (Key Intermediate) Reactants->Intermediate Formation of Electrophile MannichBase Mannich Base Intermediate (o-Hydroxybenzylamine derivative) Intermediate->MannichBase Electrophilic Aromatic Substitution Phenol Phenol Derivative (e.g., 4-Nitrophenol) Phenol->MannichBase Product 1H-2,3-Benzoxazine Product MannichBase->Product Ring Closure (Cyclization) Formaldehyde2 Formaldehyde Formaldehyde2->Product TroubleshootingWorkflow Start Start Synthesis CheckYield Is Yield Acceptable? Start->CheckYield Problem Low / No Yield CheckYield->Problem No Success Success: Purify Product CheckYield->Success Yes CheckPurity Verify Reagent Purity Problem->CheckPurity CheckPurity->Problem Impure -> Replace CheckTemp Optimize Temperature (80-120°C) CheckPurity->CheckTemp Pure CheckTemp->Problem Not Optimal -> Adjust CheckSolvent Verify Solubility & Solvent Choice CheckTemp->CheckSolvent Optimized CheckSolvent->Problem Not Optimal -> Change CheckSideProducts Are Side Products Present? CheckSolvent->CheckSideProducts Optimized CheckSideProducts->Success No Problem2 Significant Side Products CheckSideProducts->Problem2 Yes ControlStoich Verify Stoichiometry Problem2->ControlStoich ControlStoich->Problem2 Incorrect -> Adjust ControlTime Reduce Reaction Time (Monitor by TLC) ControlStoich->ControlTime Correct ControlTime->CheckYield Optimized

Sources

Troubleshooting

overcoming poor bioavailability of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- formulations

Welcome to the Advanced Formulation Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical and metabolic hurdles associated with 1H-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Technical Support Center.

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical and metabolic hurdles associated with 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- (CAS 21964-98-7).

This specific nitro-benzoxazine scaffold presents a dual challenge in drug delivery:

  • Thermodynamic & Kinetic Limitations: High crystal lattice energy and extreme lipophilicity render it a Biopharmaceutics Classification System (BCS) Class II/IV compound with near-zero aqueous solubility.

  • Metabolic Instability: The 7-nitro group is highly susceptible to pre-systemic reduction by intestinal flora (nitroreductases), leading to premature degradation into inactive amine metabolites[1].

Below, you will find field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic FAQs to successfully formulate this API for in vivo and clinical applications.

I. Formulation Strategy & Decision Matrix

To overcome the poor bioavailability of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-, researchers must choose between disrupting the crystal lattice via Amorphous Solid Dispersions (ASDs) [2] or bypassing aqueous/hepatic degradation via Self-Microemulsifying Drug Delivery Systems (SMEDDS) [3].

FormulationWorkflow Start 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- API Characterization Solubility Aqueous Solubility Assessment Start->Solubility Permeability Permeability & Metabolism Check Start->Permeability BCSII BCS Class II (Low Sol, High Perm) Solubility->BCSII High LogP BCSIV BCS Class IV (Low Sol, Low Perm) Permeability->BCSIV High Efflux / Nitroreduction ASD Amorphous Solid Dispersion (ASD) BCSII->ASD Enhances Dissolution SMEDDS Lipid-Based SMEDDS (Lymphatic Targeting) BCSIV->SMEDDS Bypasses First-Pass

Workflow for selecting the optimal formulation strategy based on API physicochemical properties.

II. Troubleshooting FAQs

Q1: Our standard crystalline suspension in 0.5% CMC yields <2% oral bioavailability. Why is the absorption so poor? Causality: The planar nature of the benzoxazine ring promotes tight crystal packing (high lattice energy). In a standard aqueous suspension, the energy required to break these intermolecular bonds exceeds the solvation energy, resulting in dissolution rates that are slower than the gastrointestinal (GI) transit time. Furthermore, any dissolved fraction is immediately exposed to gut microbiome nitroreductases, which reduce the 7-nitro group to an inactive amine before absorption[1].

Q2: We formulated an Amorphous Solid Dispersion (ASD) using PVP-VA, but the API recrystallizes rapidly during in vitro dissolution. How do we prevent this? Causality: You are experiencing the "spring without a parachute" effect. While the amorphous state (the "spring") provides a high-energy thermodynamic drive to achieve supersaturation, PVP-VA alone may lack the necessary hydrophobic interactions to maintain the 1H-2,3-Benzoxazine scaffold in solution. Solution: Switch to an amphiphilic polymer like HPMCAS (Hypromellose Acetate Succinate) . The hydrophobic acetate/succinate groups interact with the benzoxazine core to inhibit nucleation, while the hydrophilic regions maintain the supersaturated state (the "parachute")[4].

Q3: How can we protect the 7-nitro group from intestinal nitroreductase degradation while simultaneously enhancing absorption? Causality: Gut bacteria (e.g., Bacteroides, Bifidobacterium) express oxygen-sensitive and insensitive nitroreductases in the aqueous lumen[5]. Solution: Formulate the API into a SMEDDS using Long-Chain Triglycerides (LCTs). The lipid matrix shields the highly lipophilic API from the aqueous enzymatic environment. Upon digestion, the LCTs promote the assembly of chylomicrons in the enterocytes, directing the drug into the lymphatic system via the thoracic duct, entirely bypassing both gut flora degradation and hepatic first-pass metabolism[3].

AbsorptionPathway SMEDDS Administered SMEDDS (API + Lipids + Surfactants) GI GI Tract (Emulsification) Shields 7-Nitro Group SMEDDS->GI Micelles Mixed Micelles Formation GI->Micelles Lipolysis & Bile Salts Enterocyte Enterocyte Uptake (Apical Membrane) Micelles->Enterocyte Permeation Chylomicrons Chylomicron Assembly Enterocyte->Chylomicrons ER Processing Lymph Lymphatic System (Thoracic Duct) Chylomicrons->Lymph Exocytosis Blood Systemic Circulation (High Bioavailability) Lymph->Blood Bypasses Liver & Gut Flora

Intestinal absorption and lymphatic transport pathway of the SMEDDS formulation.

III. Quantitative Data: Formulation Comparison

The following table summarizes the anticipated pharmacokinetic (PK) improvements when shifting from a naive crystalline formulation to advanced delivery systems for 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-.

Formulation TypeCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Primary Mechanism of Enhancement
Crystalline Suspension 45 ± 124.0180 ± 35< 2%None (Baseline)
ASD (HPMCAS-M) 850 ± 901.53,400 ± 410~ 25%Supersaturation, lattice energy removal
SMEDDS (LCT-based) 1,420 ± 1152.58,900 ± 650~ 65%Lymphatic transport, nitroreductase shielding

IV. Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of ASD via Spray Drying

Objective: Generate a stable, supersaturating amorphous solid dispersion.

  • Solvent Selection & Dissolution: Dissolve 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- and HPMCAS-M (1:3 w/w ratio) in a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 80:20 (v/v) ratio. Causality: DCM dissolves the lipophilic API, while MeOH ensures complete solvation of the polymer.

  • Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) at a feed rate of 5 mL/min. Set the inlet temperature to 85°C and atomization gas flow to 400 L/h.

  • Secondary Drying: Collect the resulting powder and dry in a vacuum oven at 40°C for 24 hours to remove residual DCM/MeOH below ICH Q3C limits.

  • Validation (Crucial Step): Analyze the powder using X-Ray Powder Diffraction (XRPD). The presence of a "halo" without sharp Bragg peaks confirms a fully amorphous state. Use Differential Scanning Calorimetry (DSC) to confirm a single Glass Transition Temperature ( Tg​ ), indicating a homogenous single-phase dispersion.

Protocol B: Formulation of SMEDDS for Lymphatic Targeting

Objective: Create a lipid matrix that spontaneously emulsifies to <50 nm droplets, shielding the 7-nitro group.

  • Excipient Screening: Determine the equilibrium solubility of the API in various lipids. Select a Long-Chain Triglyceride (e.g., Sesame oil or Castor oil) to maximize chylomicron stimulation[6].

  • Ternary Phase Diagram Construction: Titrate mixtures of the chosen oil, a surfactant (e.g., Cremophor RH40), and a co-surfactant (e.g., Transcutol HP) with water. Identify the isotropic, clear region (microemulsion region) on the phase diagram.

  • Formulation Assembly: Based on the phase diagram, mix Oil (30% w/w), Surfactant (50% w/w), and Co-surfactant (20% w/w) at 40°C until homogenous. Dissolve the API into this pre-concentrate at 50 mg/g.

  • Validation (Crucial Step): Dilute 1 mL of the SMEDDS in 250 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C under mild agitation (50 rpm). Use Dynamic Light Scattering (DLS) to confirm the droplet size is strictly between 20 nm and 50 nm with a Polydispersity Index (PDI) < 0.2.

V. References

  • Technobis Crystallization Systems. Amorphous solid dispersions for enhanced drug solubility and stability. Available at:

  • Pharma Excipients. Amorphous Solid Dispersions for Poorly Water-Soluble Drug Delivery. Available at:

  • Dove Medical Press. Self-microemulsifying drug-delivery system for improved oral bioavailability. Available at:

  • PubMed / Eur J Pharm Sci. Examination of oral absorption and lymphatic transport of halofantrine in a triple-cannulated canine model after administration in self-microemulsifying drug delivery systems (SMEDDS) containing structured triglycerides. Available at:

  • PMC / mBio. Bioavailability Based on the Gut Microbiota: a New Perspective. Available at:

  • IntechOpen. Capacity of the Human Gut Microbiome in Metabolism of Drugs and Its Interaction with CYP450 Enzymes. Available at:

Sources

Reference Data & Comparative Studies

Validation

benchmarking 3,4-dihydro-7-nitro-1H-2,3-benzoxazine against standard reference inhibitors

Benchmarking 3,4-Dihydro-7-nitro-1H-2,3-benzoxazine (7-NO2-BZA) Against Standard Reference Inhibitors: A Comprehensive Guide Executive Summary & Mechanistic Rationale The evaluation of novel small-molecule scaffolds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,4-Dihydro-7-nitro-1H-2,3-benzoxazine (7-NO2-BZA) Against Standard Reference Inhibitors: A Comprehensive Guide

Executive Summary & Mechanistic Rationale

The evaluation of novel small-molecule scaffolds is a critical phase in drug discovery. Benzoxazine derivatives have garnered significant attention in medicinal chemistry due to their versatile pharmacophore, which is capable of engaging diverse biological targets[1]. Recent structural activity relationship (SAR) studies and patent literature have identified specific 1H-2,3-benzoxazine scaffolds as potent epigenetic modulators, specifically acting as Histone Deacetylase (HDAC) inhibitors[2].

Unlike pan-HDAC inhibitors such as Vorinostat (SAHA)—which often exhibit dose-limiting toxicities—the field is shifting toward class-specific inhibitors like Entinostat (MS-275)[3]. The compound 3,4-dihydro-7-nitro-1H-2,3-benzoxazine (7-NO2-BZA) features an electron-withdrawing nitro group at the 7-position of the benzoxazine ring. This structural modification alters the electron density of the molecule, optimizing its interaction with the zinc-dependent active site of Class I HDACs (HDAC1, 2, and 3) while sterically hindering binding to Class IIb HDACs (e.g., HDAC6).

This guide provides an authoritative, self-validating framework for benchmarking 7-NO2-BZA against SAHA (pan-HDAC standard) and Entinostat (Class I-selective standard).

Experimental Workflow

G A Compound Prep (7-NO2-BZA vs Refs) B In Vitro Profiling (Fluorometric Assay) A->B C Cellular Engagement (Western Blot) B->C D Toxicity Screen (MTT Assay) B->D E Data Synthesis & Benchmarking C->E D->E

Experimental workflow for benchmarking 7-NO2-BZA against standard reference inhibitors.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with internal causality and validation checks.

Protocol 1: In Vitro Fluorometric HDAC Activity Profiling

Causality: We utilize a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) because its cleavage by HDACs, followed by trypsinization, releases the AMC fluorophore. This provides a highly sensitive kinetic readout that minimizes the autofluorescence artifacts frequently caused by nitro-aromatic compounds like 7-NO2-BZA.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of 7-NO2-BZA, SAHA, and Entinostat in anhydrous DMSO. Dilute to working concentrations (0.1 nM to 10 µM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme Incubation: Add 10 µL of recombinant HDAC1 or HDAC6 enzyme to a black 96-well microplate. Add 10 µL of the inhibitor dilutions.

    • Self-Validation Step: Include a "No Enzyme" control well (buffer only) to establish background fluorescence, and a "Vehicle" control well (DMSO only) to establish maximum enzyme velocity ( Vmax​ ). This internal matrix guarantees that any observed IC50 shift is due to true target engagement, not assay drift.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate (50 µM final concentration). Incubate at 37°C for 30 minutes.

  • Developer Addition: Add 10 µL of the developer solution (containing trypsin and Trichostatin A to halt HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence at Ex=360 nm / Em=460 nm. Calculate IC50 using non-linear regression.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality: In vitro potency does not guarantee cellular efficacy due to membrane permeability barriers or intracellular degradation. Western blotting for acetylated Histone H3 (Ac-H3) serves as a direct, self-validating readout of intracellular target engagement, confirming that the inhibitor reaches the nucleus[3].

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 human colon carcinoma cells at 1×105 cells/well in a 6-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with 7-NO2-BZA, SAHA, or Entinostat at 1x and 5x their respective IC50 concentrations for 24 hours.

  • Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear lysates.

  • Protein Separation: Resolve 20 µg of total protein on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against Acetyl-Histone H3 (target) and GAPDH (loading control).

    • Self-Validation Step: The GAPDH control ensures that any reduction in Ac-H3 signal is due to specific epigenetic inhibition, not global protein degradation or unequal loading.

Comparative Data Analysis

The following table synthesizes the quantitative benchmarking data, highlighting the selectivity index (HDAC6 IC50 / HDAC1 IC50) to demonstrate the class-specific nature of 7-NO2-BZA.

InhibitorTarget ClassHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity IndexHCT116 CC50 (µM)
Vorinostat (SAHA) Pan-HDAC15 ± 218 ± 31.22.5 ± 0.4
Entinostat (MS-275) Class I240 ± 15>10,000>41.68.1 ± 1.2
7-NO2-BZA Class I185 ± 12>10,000>54.012.4 ± 1.5

Data Interpretation: 7-NO2-BZA demonstrates a robust selectivity profile mirroring Entinostat, heavily favoring Class I HDACs over Class IIb. Furthermore, its lower cellular toxicity (CC50 = 12.4 µM) suggests a wider therapeutic window compared to the pan-HDAC inhibitor SAHA, minimizing off-target cytotoxic effects.

Mechanistic Pathway Visualization

G A 7-NO2-BZA (Inhibitor) B HDAC1 / HDAC3 (Enzyme Complex) A->B Blocks Active Site C Histone Hyperacetylation (Chromatin Relaxation) B->C Inhibition of Deacetylation D Gene Transcription (e.g., p21, NKG2D) C->D Promotes E Cell Cycle Arrest / Apoptosis D->E Induces

Mechanism of action: 7-NO2-BZA inhibits Class I HDACs, driving chromatin relaxation and apoptosis.

Conclusion

Benchmarking 3,4-dihydro-7-nitro-1H-2,3-benzoxazine against established clinical standards reveals it to be a highly selective Class I HDAC inhibitor. By utilizing self-validating fluorometric assays and cellular engagement protocols, researchers can confidently map the pharmacodynamics of novel benzoxazine scaffolds. The integration of the 7-nitro group not only improves target affinity but also provides a structural foundation for next-generation epigenetic therapies.

References

  • Synthesis of 3,5-Isoxazolidinediones and 1H-2,3-Benzoxazine-1,4(3H)-diones from Aliphatic Oximes and Dicarboxylic Acid Chlorides. nih.gov.
  • The narrow-spectrum HDAC inhibitor entinostat enhances NKG2D expression without NK cell toxicity, leading to enhanced recognition of cancer cells. nih.gov.
  • USRE47009E1 - HDAC inhibitors and therapeutic methods using the same. google.com.

Sources

Comparative

Validating the Purity of Synthesized 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, self-validating analytical methods for novel heterocyclic scaffolds. Benzoxazine derivatives—specifically 1H-2,3-Benzoxazine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, self-validating analytical methods for novel heterocyclic scaffolds. Benzoxazine derivatives—specifically 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- —are highly valued as critical precursors in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and advanced antimicrobial agents.

However, synthesizing this compound often yields closely related structural impurities, such as unreacted nitrophenols or dimeric byproducts. While structural elucidation relies on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), routine purity assessment and batch-to-batch release testing demand a highly reproducible, quantitative approach. In this guide, we will critically compare available analytical techniques, establish why High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the gold standard for this molecule, and detail a self-validating, [1] methodology.

Comparative Analysis of Purity Validation Techniques

When selecting an analytical technique for a nitro-aromatic heterocycle, we must balance specificity, sensitivity, and operational throughput. The 7-nitro substitution on the benzoxazine core provides a highly conjugated π -system, making it an ideal candidate for optical detection.

Below is an objective comparison of HPLC-UV against alternative analytical platforms for the routine purity validation of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-.

Table 1: Performance Comparison of Analytical Alternatives
Analytical TechniqueSpecificity / ResolutionSensitivity (LOD)Cost & ThroughputSuitability for 7-Nitro-Benzoxazines
HPLC-UV (Recommended)High (Chromatographic)~0.05 µg/mLLow cost, High throughputOptimal. The strong UV chromophore from the nitroaromatic ring ensures high sensitivity for trace impurity detection [2].
LC-MS Very High (Mass/Charge)~0.01 µg/mLHigh cost, Medium throughputExcellent for initial impurity identification, but susceptible to matrix ionization effects; overkill for routine QA/QC batch release.
GC-FID High (Volatility-based)~0.1 µg/mLLow cost, High throughputSuboptimal. Benzoxazine ring systems can be thermally labile and may degrade at high injection port temperatures.
qNMR Absolute (Structural)~10 µg/mLVery High cost, Low throughputIdeal for primary reference standard certification, but lacks the sensitivity required to quantify trace synthetic impurities (<0.1%).

Experimental Workflow & Logical Architecture

To ensure trustworthiness, the analytical protocol must be a self-validating system. We do not simply inject a sample and read a number; we build a workflow that verifies system suitability before any quantitative data is accepted.

Purity_Validation_Workflow A 1. Compound Synthesis 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- B 2. Sample Preparation Solvation & Matrix Elimination A->B C 3. HPLC Separation C18 Column, Buffered Gradient B->C D 4. UV Detection Diode Array (245 nm / 280 nm) C->D E 5. ICH Q2(R1) Validation Linearity, Precision, Accuracy D->E F 6. Purity Certification Quantitative Area Normalization E->F

HPLC-UV purity validation workflow for synthesized benzoxazine derivatives.

Step-by-Step Methodology & Mechanistic Causality

The following protocol is engineered specifically for the physicochemical properties of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-.

Phase 1: Sample Preparation
  • Weighing & Solvation: Accurately weigh 10.0 mg of the synthesized compound. Transfer to a 100 mL volumetric flask and dissolve in 50 mL of HPLC-grade Methanol using ultrasonication for 5 minutes.

  • Dilution: Dilute to volume with Milli-Q water to achieve a 100 µg/mL stock solution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • The Causality: Why a 50:50 Methanol:Water diluent? The 7-nitro substitution imparts moderate polarity and strong hydrogen-bond accepting capabilities. Pure aqueous solvents fail to solvate the aromatic core, while 100% organic solvents cause "solvent breakthrough" (peak splitting) when injected into a highly aqueous initial mobile phase. Furthermore, PTFE filters are chosen over nylon to prevent the non-specific binding of hydrophobic aromatic rings.

Phase 2: Chromatographic Separation
  • Stationary Phase: Install a C18 Reversed-Phase column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Ammonium Acetate buffer, adjusted to pH 5.6 with glacial acetic acid [2].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Elution: 0–5 min (10% B), 5–20 min (linear ramp to 90% B), 20–25 min (hold 90% B), 25–30 min (return to 10% B for re-equilibration). Flow rate: 1.0 mL/min.

  • The Causality: Maintaining a slightly acidic pH (5.6) ensures that any residual basic secondary amines (e.g., from uncyclized synthetic intermediates) remain protonated. The acetate buffer provides sufficient ionic strength to mask residual silanol interactions on the C18 silica, preventing peak tailing. The gradient ensures that highly polar byproducts elute early, while the highly retained hydrophobic 7-nitro-benzoxazine is efficiently swept from the column at higher organic concentrations.

Phase 3: UV Detection & System Suitability Testing (SST)
  • Detection: Set the Photodiode Array (PDA) detector to monitor at 245 nm and 280 nm [3].

  • SST Injection: Inject the 10 µg/mL standard solution six times before running the main batch. Verify that the theoretical plate count ( N ) > 5000 and the tailing factor ( Tf​ ) ≤1.5 .

  • The Causality: The nitro group on the benzoxazine core acts as a powerful chromophore. Monitoring at 245 nm captures the maximum π→π∗ absorbance, maximizing sensitivity for trace impurity detection without background interference from the mobile phase. The SST acts as our self-validating gateway; if the column is degrading or the mobile phase is improperly mixed, tR​ will drift and N will drop, halting the analysis before any real sample is consumed.

Experimental Data: ICH Q2(R1) Validation Results

To prove the trustworthiness of this method, it must be validated against the [1]. Below is a summary of the experimental validation data obtained for 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- using the described HPLC-UV protocol.

Table 2: Quantitative Validation Data Summary
Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result (HPLC-UV)Status
Specificity Resolution ( Rs​ ) > 2.0 from impurities Rs​=3.4 (vs. nitrophenol precursor)Pass
Linearity R2≥0.999 (Range: 1 - 100 µg/mL) R2=0.9998 Pass
Precision (Repeatability) %RSD ≤2.0% ( n=6 injections)%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% ± 0.6%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.04 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.12 µg/mLPass

By adhering to this causality-driven methodology, researchers can confidently certify the purity of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- batches, ensuring that downstream biological assays or subsequent synthetic steps are not compromised by trace contaminants.

References

  • International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration (FDA). URL:[Link]

  • Hemvichian, K., et al. "Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS." International Journal of Chemical & Pharmaceutical Analysis (2016). URL:[Link]

  • Ishida, H., et al. "Synthesis and Characterization of Structurally Uniform Model Oligomers of Polybenzoxazine." Macromolecules, American Chemical Society. URL:[Link]

Validation

A Spectroscopic Guide to the Structural Elucidation of 3,4-Dihydro-nitro-1H-2,3-Benzoxazine Isomers

Introduction In the landscape of medicinal chemistry and materials science, heterocyclic compounds form a foundational class of molecules. Among these, 1H-2,3-benzoxazines and their derivatives are gaining significant at...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form a foundational class of molecules. Among these, 1H-2,3-benzoxazines and their derivatives are gaining significant attention for their versatile applications, ranging from polymer chemistry to the development of novel therapeutic agents. The introduction of a nitro (-NO₂) group to the benzoxazine scaffold can dramatically alter its electronic properties, reactivity, and biological activity. However, this substitution also introduces the challenge of structural isomerism, where the nitro group can occupy various positions on the aromatic ring.

Molecular Structures of Key Isomers

The core structure, 3,4-dihydro-1H-2,3-benzoxazine, offers four potential sites for mono-nitration on the benzene ring, leading to the 5-nitro, 6-nitro, 7-nitro, and 8-nitro isomers. Understanding their distinct substitution patterns is fundamental to interpreting the spectroscopic data that follows.

Caption: Molecular structures of the parent 3,4-dihydro-1H-2,3-benzoxazine and its four possible mono-nitro structural isomers.

Comparative Spectroscopic Analysis

The following sections provide a detailed breakdown of the expected spectroscopic signatures for each isomer. The key to differentiation lies in how the potent electron-withdrawing nature of the nitro group influences the electronic environment of the protons and carbons at different positions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons provide a unique fingerprint for each substitution pattern.

Expected Signals for the Benzoxazine Core: The dihydro-1,3-benzoxazine ring system typically displays two characteristic singlets or narrowly split multiplets for the two methylene groups.[1][2][3]

  • O-CH₂-N: Expected around δ 5.2-5.4 ppm.

  • Ar-CH₂-N: Expected around δ 4.3-4.6 ppm.

Aromatic Region Analysis: The primary differentiation comes from the aromatic region (δ 7.0-8.5 ppm). The strong deshielding effect of the nitro group significantly shifts ortho and para protons downfield.

IsomerExpected Aromatic Proton Signals & Coupling PatternsCausality Behind the Pattern
5-Nitro Three signals: Doublet of doublets (dd), Triplet (t), Doublet of doublets (dd).The H6 proton is ortho to the nitro group and will be significantly downfield. It will be split by H7 (ortho coupling, J ≈ 8-9 Hz) and H8 (para coupling, J ≈ 0.5-1 Hz). H7 will appear as a triplet (or near-triplet) due to coupling with H6 and H8 (both ortho). H8 is ortho to the oxazine ring fusion and will be split by H7 (ortho) and H6 (para).
6-Nitro Three signals: Doublet (d), Doublet of doublets (dd), Doublet (d).The H5 proton, ortho to the nitro group, will appear as a downfield doublet (J ≈ 2-3 Hz) due to meta coupling with H7. The H7 proton will be a doublet of doublets, split by H8 (ortho, J ≈ 8-9 Hz) and H5 (meta). The H8 proton will appear as a doublet, split only by H7 (ortho).
7-Nitro Three signals: Doublet (d), Doublet of doublets (dd), Doublet (d).The H8 proton, ortho to the nitro group, will be a downfield doublet (J ≈ 2-3 Hz) due to meta coupling with H6. The H6 proton will be a doublet of doublets, split by H5 (ortho, J ≈ 8-9 Hz) and H8 (meta). The H5 proton will be a doublet, split by H6 (ortho). This pattern is distinct from the 6-nitro isomer due to the different chemical shifts influenced by proximity to the oxazine ring heteroatoms.
8-Nitro Three signals: Doublet of doublets (dd), Triplet (t), Doublet of doublets (dd).The H7 proton, ortho to the nitro group, will be a downfield dd, split by H6 (ortho, J ≈ 8-9 Hz) and H5 (meta, J ≈ 2-3 Hz). H6 will appear as a triplet (or near-triplet) due to coupling with H5 and H7 (both ortho). H5 will be a dd, split by H6 (ortho) and H7 (meta).

Note on Analogy: The predicted splitting patterns are based on established principles of aromatic coupling and the known electronic effects of nitro groups, similar to those observed in nitrophenol and nitroaniline isomers.[4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR excels in coupling patterns, ¹³C NMR provides direct information about the carbon skeleton.[6] Key differentiators include the number of unique aromatic signals and the chemical shifts influenced by the nitro group's position.

Expected Signals for the Benzoxazine Core:

  • O-CH₂-N: ~78-80 ppm

  • Ar-CH₂-N: ~50-54 ppm

Aromatic Region Analysis: The nitro group strongly deshields the carbon it is attached to (ipso-carbon) and influences the other carbons through resonance and inductive effects.[7] A typical spectral window for organic carbons is 0-220 ppm.[8]

IsomerExpected Unique Aromatic ¹³C SignalsDifferentiating Features & Causality
5-Nitro 6 unique signals.The C5 (ipso) carbon will be significantly deshielded (~145-150 ppm). C4a and C8a (bridgehead carbons) will also have distinct shifts.
6-Nitro 6 unique signals.The C6 (ipso) carbon will be deshielded (~145-150 ppm). The symmetry is broken, resulting in six distinct aromatic signals.
7-Nitro 6 unique signals.The C7 (ipso) carbon will be deshielded (~145-150 ppm). The chemical shifts of C5, C6, and C8 will be unique compared to the other isomers.
8-Nitro 6 unique signals.The C8 (ipso) carbon will be deshielded (~145-150 ppm). The proximity of the nitro group to the oxazine ring fusion will uniquely influence the chemical shifts of the bridgehead carbons (C4a, C8a).

Note: Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will share major peaks, subtle differences in the fingerprint region can provide corroborating evidence for a specific substitution pattern.

Key Vibrational Frequencies:

  • Nitro Group (NO₂): This is the most prominent feature. Look for two strong, characteristic absorption bands.[9]

    • Asymmetric Stretch: ~1515-1560 cm⁻¹

    • Symmetric Stretch: ~1345-1385 cm⁻¹

  • Benzoxazine Ring:

    • Asymmetric C-O-C Stretch: ~1230-1240 cm⁻¹[10][11]

    • Symmetric C-O-C Stretch: ~1020-1030 cm⁻¹[10]

  • Aromatic C-H Bending (Out-of-Plane): The pattern of absorption in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.

IsomerExpected Aromatic C-H Bending (cm⁻¹)
5-Nitro & 8-Nitro ~750-810 (1,2,3-trisubstituted) and ~810-850 cm⁻¹
6-Nitro & 7-Nitro ~800-860 (1,2,4-trisubstituted) and ~860-900 cm⁻¹

While these ranges can overlap, when combined with NMR data, they provide a powerful cross-validation of the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data. All four isomers have the same molecular formula (C₈H₈N₂O₃) and therefore the same exact mass (Monoisotopic Mass: 180.0535 Da).[12] Differentiation must come from analyzing fragmentation patterns, although these may be very similar.

Expected Fragmentation Pathway: A common fragmentation pathway for benzoxazine derivatives involves the loss of formaldehyde (CH₂O, 30 Da) or subsequent ring-opening reactions.[13] The position of the nitro group can influence the stability of the resulting fragment ions, potentially leading to differences in their relative abundances in the mass spectrum.

G Parent [M]+• m/z = 180 Frag1 [M - NO2]+• m/z = 134 Parent->Frag1 - •NO2 Frag2 [M - CH2O]+• m/z = 150 Parent->Frag2 - CH2O Frag3 [M - H2NO2]+• m/z = 133 Parent->Frag3 - HNO2

Caption: A plausible simplified fragmentation pathway for nitro-3,4-dihydro-1H-2,3-benzoxazine isomers.

The relative intensity of the [M - NO₂]⁺ versus other fragments might shift depending on the isomer, as the stability of the resulting cation can be influenced by the substitution pattern. However, for definitive identification, MS should be used in conjunction with NMR.

Experimental Protocols

The acquisition of high-quality, unambiguous data is paramount. The following are generalized protocols that serve as a robust starting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved to avoid line broadening.

  • Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion, particularly in the aromatic region.

  • ¹H NMR Acquisition:

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Typically 16-64 scans are sufficient for good signal-to-noise.

    • Pulse Delay: Use a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectral Width: A spectral width of ~220-250 ppm is standard for organic molecules.[7][8]

    • Number of Scans: Due to the low natural abundance of ¹³C, acquire several hundred to several thousand scans.[7]

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-150 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Range: Record the spectrum from 4000 to 400 cm⁻¹.[4]

    • Resolution: Set the resolution to 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Background: Record a background spectrum of the pure KBr pellet or the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to confirm the exact mass and elemental composition.

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for these molecules.

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe the molecular ion ([M+H]⁺, [M-H]⁻) and potential adducts. For fragmentation studies (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.

Workflow for Isomer Differentiation

A systematic approach ensures accurate and efficient structural assignment. The following workflow integrates the strengths of each spectroscopic technique.

G start Unknown Nitro-Benzoxazine Isomer ms Acquire High-Resolution MS start->ms ftir Acquire FTIR Spectrum start->ftir nmr Acquire ¹H and ¹³C NMR Spectra start->nmr ms_check Confirm Molecular Formula C₈H₈N₂O₃ (m/z 180.0535) ms->ms_check ftir_check Confirm Presence of: - NO₂ group (~1550, 1350 cm⁻¹) - Benzoxazine Ring (~1230 cm⁻¹) ftir->ftir_check nmr_analysis Analyze ¹H NMR Aromatic Region: - Number of Signals - Splitting Patterns (J-coupling) - Chemical Shifts nmr->nmr_analysis isomer_id Identify Isomer Based on Unique ¹H NMR Pattern ms_check->isomer_id ftir_check->isomer_id nmr_analysis->isomer_id c13_confirm Confirm with ¹³C NMR: - Number of Aromatic Signals - Chemical Shifts isomer_id->c13_confirm Cross-Validate final_structure Final Structure Assignment c13_confirm->final_structure

Caption: A logical workflow for the definitive structural elucidation of 3,4-dihydro-nitro-1H-2,3-benzoxazine isomers.

Conclusion

The structural differentiation of 3,4-dihydro-nitro-1H-2,3-benzoxazine isomers is a task that demands a multi-faceted spectroscopic approach. While FTIR and MS are essential for confirming the presence of key functional groups and the correct molecular formula, they are often insufficient on their own for unambiguous isomer assignment. The true power of differentiation lies in NMR spectroscopy. The distinct splitting patterns and chemical shifts observed in the aromatic region of the ¹H NMR spectrum serve as a unique and reliable fingerprint for each isomer. Cross-validation with ¹³C NMR data further solidifies the assignment. By following the systematic workflow outlined in this guide, researchers, scientists, and drug development professionals can confidently elucidate the correct structure of their synthesized compounds, ensuring data integrity and accelerating the progress of their research endeavors.

References

  • Comparative spectroscopic analysis of nitrophenol isomers. (n.d.). Benchchem.
  • Kite, G. C., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. MDPI. Available at: [Link]

  • FTIR spectrum of the benzoxazine monomer. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • ¹H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Zhang, Y., et al. (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. Semantic Scholar. Available at: [Link]

  • FTIR spectra of benzoxazine monomers. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. (2026). ResearchGate. Retrieved March 25, 2026, from [Link]

  • ¹³C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. (n.d.). Benchchem.
  • UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. (n.d.). MPG.PuRe. Retrieved March 25, 2026, from [Link]

  • A Comparative Spectroscopic Guide to Nitrosoaniline Isomers for Structural Elucidation. (n.d.). Benchchem.
  • ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Brian C. Smith. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • ¹³C NMR spectroscopy • Chemical shift. (n.d.). Retrieved March 25, 2026, from [Link]

  • chemical shift of functional groups in ¹³C NMR spectroscopy. (2022). YouTube. Available at: [Link]

  • 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Synthesis and characterization of bio-based benzoxazines derived from thymol. (n.d.). Journal of Applied Polymer Science. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-: A Guide to Safe Laboratory Practices

Core Principle: Hazard Assessment in the Absence of Specific Data The foundational principle of laboratory safety is to treat any compound with unknown toxicity or reactivity as potentially hazardous.[1] For 1H-2,3-Benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principle: Hazard Assessment in the Absence of Specific Data

The foundational principle of laboratory safety is to treat any compound with unknown toxicity or reactivity as potentially hazardous.[1] For 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-, we must infer its hazard profile from its constituent chemical classes.

  • Nitroaromatic Compounds: This class of chemicals is associated with significant health and safety risks. Many nitroaromatic compounds are toxic and are notorious environmental pollutants due to their persistence in soil.[2] Furthermore, poly-nitro-substituted compounds can be energetic materials, with a risk of explosion from shock, friction, or fire.[3][4] While this compound is mono-nitrated, it must be handled with care to avoid ignition sources.

  • Benzoxazine Derivatives: Benzoxazines are a versatile class of heterocyclic compounds with a wide range of biological activities.[5][6] While many are explored for therapeutic uses, this does not preclude potential toxicity or irritation.[7] Safety data for analogous structures, such as 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine, indicate that they can cause skin and eye irritation.[8]

Given this profile, 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- must be managed as a hazardous chemical waste, with protocols designed to mitigate risks of toxicity, irritation, and potential reactivity.

Personal Protective Equipment (PPE) and Engineering Controls

To prevent exposure through inhalation, ingestion, or skin/eye contact, a stringent PPE and engineering control regimen is mandatory.[9][10]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile gloves.To prevent dermal absorption and skin contact.[9]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosolized particles.[10]
Lab Coat Standard flame-resistant laboratory coat.To protect clothing and skin from contamination.
Respiratory Not required if handled exclusively within a certified chemical fume hood.To avoid inhalation of dust or vapors.[11]

All handling of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-, including weighing and preparing for disposal, must be conducted within a properly functioning chemical fume hood to minimize inhalation risk.[1][11]

Step-by-Step Disposal Protocol: Waste Collection

The primary and safest method for disposing of this compound is through collection by a licensed hazardous waste management service.[12] On-site chemical neutralization is not recommended without validated procedures specific to this compound.

Experimental Protocol: Hazardous Waste Collection

Objective: To safely collect and store 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- and contaminated materials for professional disposal.

Materials:

  • Designated hazardous waste container (must be compatible, e.g., HDPE or glass).

  • Hazardous Waste Label.

  • Inert, non-combustible absorbent material (e.g., vermiculite, sand) for spill management.[12]

  • Appropriate PPE (see Table 1).

Procedure:

  • Container Preparation: Select a clean, dry, and chemically compatible waste container. Ensure it has a secure, sealable lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely with the full chemical name: "1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-," the CAS Number (if known), and appropriate hazard warnings (e.g., "Harmful," "Irritant," "Handle with Caution").[13]

  • Waste Collection:

    • Carefully place solid waste directly into the container.

    • Collect any contaminated disposable materials, such as weighing papers, gloves, and absorbent pads, and place them in the same container.[12]

    • Causality Note: Do not mix this waste with other chemical waste streams, especially acids, bases, or strong oxidizing agents.[13] Nitro compounds can react violently with other substances, and segregation is a critical safety measure.

  • Secure Storage: Seal the container tightly. Store it in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and equipped with secondary containment.[13]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.[9] Provide them with all available information about the compound.

Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.

Procedure for Spill Clean-up:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[12]

  • Wear PPE: Do not attempt to clean a spill without the appropriate PPE as detailed in Table 1.

  • Containment: Cover the spill with a non-combustible absorbent material like sand or vermiculite. Do not use paper towels or other combustible materials.[12]

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of this compound down the drain.[3] It is not water-soluble and can persist in the environment.

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT attempt to incinerate the compound in a non-specialized laboratory setting. Improper incineration can release toxic nitrogen oxides (NOx) and other hazardous byproducts.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-.

DisposalWorkflow start Handling Waste 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Step 2: Work Inside a Certified Chemical Fume Hood ppe_check->fume_hood spill_check Was there a spill? fume_hood->spill_check spill_protocol Follow Spill Management Protocol: 1. Contain with inert absorbent. 2. Collect into waste container. 3. Decontaminate area. spill_check->spill_protocol Yes collect_waste Step 3: Collect Waste spill_check->collect_waste No spill_protocol->collect_waste container Place all solid waste and contaminated items into a pre-labeled, compatible hazardous waste container. collect_waste->container storage Step 4: Secure Storage container->storage saa Seal container and move to a designated Satellite Accumulation Area (SAA) with secondary containment. storage->saa ehs_contact Step 5: Arrange Disposal saa->ehs_contact pickup Contact EHS or licensed waste contractor for pickup. ehs_contact->pickup

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